![molecular formula C17H19ClN2O2 B1385081 N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide CAS No. 1020055-78-0](/img/structure/B1385081.png)
N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide
Overview
Description
“N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide” is a chemical compound . The molecular formula of this compound is C15H15ClN2O .
Synthesis Analysis
The synthesis of N-(3-amino-4-chlorophenyl) acylamides, which includes the compound , involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor . The process further includes purifying the N-(3-amino-4-chlorophenyl) acylamides by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H15ClN2O . This indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(3-amino-4-chlorophenyl) acylamides include the reaction of 1-chloro-2,4-diaminobenzene with at least one acyl chloride . The reaction takes place in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .Scientific Research Applications
Dopamine Receptor Ligands :
- N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related compound, has been studied for its high affinity and selectivity as a dopamine D(4) receptor ligand. Modifications to its structure affected its dopamine D(4) receptor affinity, indicating potential applications in neuroscience and pharmacology research (Perrone et al., 2000).
Anticancer Activity :
- Research on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, another related compound, revealed its selective toxicity for hypoxic cells, which is potentially due to enzymatic reduction. This property is significant for developing hypoxia-selective cancer therapies (Palmer et al., 1995).
Chemokine Receptor Antagonism :
- A study on N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide revealed its potent activity as a C-C chemokine receptor 1 (CCR1) antagonist. This suggests applications in immunology and inflammatory disease research (Hong et al., 2015).
Human Adenovirus Inhibitors :
- Novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV), highlighting their potential in antiviral research (Xu et al., 2020).
Antiproliferative Activity :
- The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been studied for its antiproliferative activity against various cancer cell lines, indicating its potential in cancer research (Huang et al., 2020).
Molecular Interaction Studies :
- Investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide have provided insights into intermolecular interactions, which are crucial for understanding molecular behavior in various scientific applications (Karabulut et al., 2014).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-butoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-13-7-8-15(18)16(19)11-13/h4-8,10-11H,2-3,9,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPOZUIQMCXMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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